REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:8][CH3:9])[C:4](=[O:7])[CH2:5]Cl)[CH3:2].[CH2:10]([O:16][P:17]([O-:25])[O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].O>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].C(Cl)Cl.[OH-].[Na+]>[CH2:1]([N:3]([CH2:8][CH3:9])[C:4]([CH2:5][P:17](=[O:25])([O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[O:16][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[O:7])[CH3:2] |f:3.4,6.7|
|
Name
|
|
Quantity
|
149.5 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C(CCl)=O)CC
|
Name
|
Dihexylphosphite
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)OP(OCCCCCC)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
dihexylphosphite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)OP(OCCCCCC)[O-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 200 rpm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 2-liter, 3-necked, round bottom flask equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5°-1020 C
|
Type
|
ADDITION
|
Details
|
was added dropwise from the dropping funnel
|
Type
|
ADDITION
|
Details
|
This addition
|
Type
|
WAIT
|
Details
|
An analytical sample was taken by syringe every hour
|
Type
|
STIRRING
|
Details
|
to stir another two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
the separation of the phases
|
Type
|
CUSTOM
|
Details
|
The top organic layer was removed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2CO3
|
Type
|
CUSTOM
|
Details
|
water suction and a bath temperature of 75° -80° C.
|
Type
|
CUSTOM
|
Details
|
to give a light yellow oil
|
Type
|
DISTILLATION
|
Details
|
The product was purified by distillation under vacuum
|
Type
|
CUSTOM
|
Details
|
the fraction boiling at 155° -156° C./0.1MM Hg was collected
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)N(C(=O)CP(OCCCCCC)(OCCCCCC)=O)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |